![molecular formula C36H46O2 B14773058 (1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14773058.png)
(1R)-6,6'-Dioctyl[1,1'-binaphthalene]-2,2'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol is a chiral organic compound belonging to the binaphthol family. This compound is characterized by its two naphthalene rings connected via a single bond, with hydroxyl groups at the 2,2’ positions and octyl groups at the 6,6’ positions. The chiral nature of this compound makes it valuable in various applications, particularly in asymmetric synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,1’-binaphthalene-2,2’-diol.
Alkylation: The hydroxyl groups at the 6,6’ positions are alkylated using octyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using column chromatography to obtain the desired (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale alkylation using octyl bromide and a suitable base.
Automated Purification: Use of automated chromatography systems for efficient purification.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) and suitable electrophiles.
Major Products
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of dihydro-binaphthols.
Substitution: Formation of various alkyl or aryl derivatives.
科学研究应用
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Investigated for its potential in drug development and chiral drug synthesis.
Industry: Utilized in the production of chiral materials and as a building block for advanced organic compounds.
作用机制
The mechanism of action of (1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol involves its interaction with various molecular targets:
Chiral Recognition: The compound’s chiral centers allow it to interact selectively with other chiral molecules, facilitating enantioselective reactions.
Catalysis: Acts as a chiral ligand, forming complexes with metal catalysts to promote asymmetric synthesis.
相似化合物的比较
Similar Compounds
®-(+)-1,1’-Binaphthyl-2,2’-diamine: Another chiral binaphthol derivative used in asymmetric synthesis.
(S)-(-)-1,1’-Binaphthyl-2,2’-diamine: The enantiomer of the above compound, also used in chiral catalysis.
1,1’-Bi-2-naphthol (BINOL): A widely used chiral ligand in asymmetric synthesis.
Uniqueness
(1R)-6,6’-Dioctyl[1,1’-binaphthalene]-2,2’-diol is unique due to its specific substitution pattern with octyl groups, which enhances its solubility and steric properties, making it particularly effective in certain catalytic and synthetic applications.
属性
分子式 |
C36H46O2 |
|---|---|
分子量 |
510.7 g/mol |
IUPAC 名称 |
1-(2-hydroxy-6-octylnaphthalen-1-yl)-6-octylnaphthalen-2-ol |
InChI |
InChI=1S/C36H46O2/c1-3-5-7-9-11-13-15-27-17-21-31-29(25-27)19-23-33(37)35(31)36-32-22-18-28(16-14-12-10-8-6-4-2)26-30(32)20-24-34(36)38/h17-26,37-38H,3-16H2,1-2H3 |
InChI 键 |
POHUTKXPUCXZQW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC2=C(C=C1)C(=C(C=C2)O)C3=C(C=CC4=C3C=CC(=C4)CCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


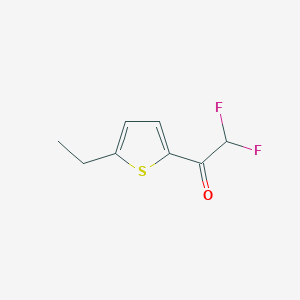
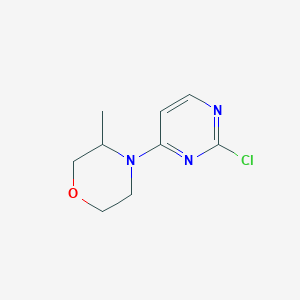
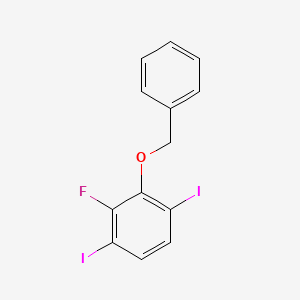
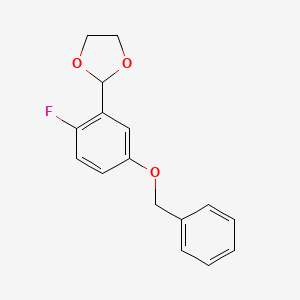
![2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14773002.png)
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)
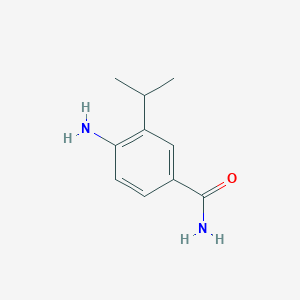

![6-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B14773021.png)
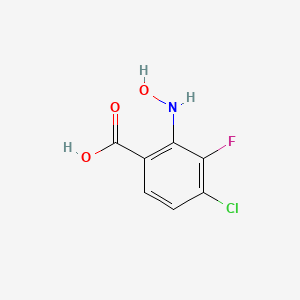

![2-[3-[1,1-Dimethyl-3-(4-sulfobutyl)-1,3-dihydro-benzo[e]indol-2-ylidene]-propenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt](/img/structure/B14773035.png)
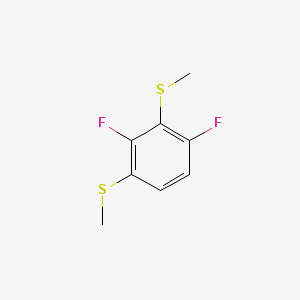
![2-amino-N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14773060.png)
